Pilocarpic acid chemical structure and properties
Pilocarpic acid chemical structure and properties
Pilocarpic acid is a significant derivative and the primary hydrolysis product of pilocarpine (B147212), a naturally occurring alkaloid used in the treatment of glaucoma and xerostomia.[1][2] This guide provides a comprehensive overview of the chemical structure, properties, and relevant biological pathways of pilocarpic acid, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Nomenclature
Pilocarpic acid is systematically known as (2S,3R)-2-ethyl-3-(hydroxymethyl)-4-(3-methylimidazol-4-yl)butanoic acid.[3] Its structure features a butanoic acid backbone with an ethyl group, a hydroxymethyl group, and a methylimidazolyl group attached.
Key Identifiers:
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IUPAC Name: (2S,3R)-2-ethyl-3-(hydroxymethyl)-4-(3-methylimidazol-4-yl)butanoic acid[3]
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SMILES: CC--INVALID-LINK--CO">C@@HC(=O)O[3]
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InChI Key: WJRPDGADPABWOY-WPRPVWTQSA-N[3]
Physicochemical Properties
The key physicochemical properties of pilocarpic acid are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 226.27 g/mol | [3] |
| Exact Mass | 226.13174244 Da | [3] |
| Solubility | Soluble in water. | [6] |
Experimental Protocols
While direct large-scale synthesis of pilocarpic acid is not commonly detailed, the synthesis of its parent compound, pilocarpine, and its ester prodrugs are well-documented. Pilocarpic acid is readily formed by the hydrolysis of pilocarpine, a lactone, particularly under alkaline conditions.[1]
A general approach to synthesizing pilocarpine, which can then be hydrolyzed to pilocarpic acid, starts from furan-2-carboxylic acid.[2][7]
Synthesis of (±)-Pilocarpine from Furan-2-Carboxylic Acid: [2]
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Photooxidation of Furan-2-carboxylic acid: A solution of furan-2-carboxylic acid is irradiated with a high-pressure mercury lamp in the presence of a sensitizer (B1316253) (e.g., Bengal rosa) while oxygen is bubbled through the mixture at room temperature for 8 hours.[2] The solvent is then evaporated, and the crude product, 5-hydroxy-2(5H)-furanone, is purified by chromatography.[2]
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Esterification: The resulting dehydro-homopilopic acid is refluxed with thionyl chloride for 3 hours to form the acid chloride. After removing excess thionyl chloride, n-hexanol is added, and the mixture is refluxed for 16 hours to yield the dehydro-homopilopic acid hexyl ester.[2]
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Reduction and Imidazole (B134444) Formation: The ester is then subjected to a series of reduction and cyclization steps to form the imidazole ring and the complete pilocarpine structure.[2][7]
Several analytical methods have been developed for the sensitive and specific determination of pilocarpic acid in biological matrices and pharmaceutical preparations.
High-Performance Liquid Chromatography (HPLC) with UV Detection:
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Principle: This method separates pilocarpic acid from its isomers and parent compound based on their differential partitioning between a stationary phase and a mobile phase.
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Stationary Phase: Spherisorb-CN bonded phase column.[8]
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Mobile Phase: An aqueous solution of triethylamine (B128534) (0.1%, v/v) at pH 2.5.[8]
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS):
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Principle: This highly sensitive and selective method combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry.
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Sample Preparation: Ultrafiltration for plasma samples and dilution for urine samples.[10]
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Chromatography: Reversed-phase liquid chromatography.[10]
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Detection: Tandem mass spectrometry, allowing for low ng/mL concentrations to be determined.[10]
Gas Chromatography-Mass Spectrometry (GC-MS):
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Principle: This method involves the derivatization of pilocarpic acid to a more volatile compound, followed by separation and detection.
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Sample Preparation: Selective extraction from protein-free plasma using two different solid-phase extraction (SPE) cartridges.[11]
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Derivatization: After extraction, pilocarpic acid is lactonized back to pilocarpine with trifluoroacetic acid, and then acylated using heptafluorobutyric anhydride (B1165640) (HFBA).[11]
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Detection: The trifluoroacetylated derivatives are monitored using mass spectrometry, with a limit of quantification (LOQ) of 1 ng/ml.[11]
Below is a diagram illustrating the general workflow for the GC-MS analysis of pilocarpic acid.
Caption: General workflow for the GC-MS analysis of pilocarpic acid.
Signaling Pathways
Pilocarpic acid itself is generally considered pharmacologically less active than its parent compound, pilocarpine.[12] The biological effects of pilocarpine are primarily mediated through its action as a non-selective muscarinic acetylcholine (B1216132) receptor agonist, with a preference for the M3 subtype.[13][14] The signaling pathways activated by pilocarpine are crucial for understanding its therapeutic effects and potential side effects.
Pilocarpine-Induced Signaling in Salivary Glands: Pilocarpine stimulates muscarinic receptors in salivary glands, leading to increased saliva secretion. This process involves the activation of multiple intracellular signaling cascades.
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M1 and M4 Receptor Activation: Pilocarpine activates M1 and M4 muscarinic acetylcholine receptor (mAChR) subtypes.[15]
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Downstream Signaling: This activation leads to an increase in intracellular Ca²⁺ concentration and elevated cAMP levels. These second messengers, in turn, stimulate cyclooxygenase (COX), protein kinase C (PKC), and nitric oxide synthase (NOS), promoting mucin exocytosis.[15]
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Gene Expression: Pilocarpine also enhances the expression of Ctgf and Sgk1 genes by activating Src-mediated Mitogen-Activated Protein Kinase (MAPK) activity.[16]
The following diagram illustrates the signaling pathway of pilocarpine in rat submandibular glands.
Caption: Pilocarpine signaling pathway in salivary glands.
Pilocarpine-Induced Signaling in Ciliary Muscle: In the eye, pilocarpine's therapeutic effect in glaucoma is due to its action on the ciliary muscle, leading to increased aqueous humor outflow.
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M1 and M3 Receptor Activation: In porcine ciliary muscle, pilocarpine activates M1 and M3 muscarinic receptors.[17]
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PLC-NOS-COX Pathway: This activation stimulates calcium-dependent phospholipase C (PLC), nitric oxide synthase (NOS), and cyclooxygenase (COX) signaling pathways, resulting in the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[17]
The signaling pathway of pilocarpine in the porcine ciliary muscle is depicted below.
Caption: Pilocarpine signaling pathway in ciliary muscle.
References
- 1. Pilocarpic acid | 28406-15-7 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pilocarpic acid | C11H18N2O3 | CID 182186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pilocarpic acid | 28406-15-7 [chemicalbook.com]
- 5. Pilocarpic acid | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 6. PILOCARPIC ACID - Daicel Pharma Standards [daicelpharmastandards.com]
- 7. mdpi.com [mdpi.com]
- 8. HPLC method for the simultaneous determination of pilocarpine, isopilocarpine, pilocarpic acid and isopilocarpic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Determination of pilocarpine, isopilocarpine, pilocarpic acid and isopilocarpic acid in human plasma and urine by high-performance liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of pilocarpic acid in human plasma by capillary gas chromatography with mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pilocarpine | C11H16N2O2 | CID 5910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Pilocarpine Hydrochloride? [synapse.patsnap.com]
- 14. Pilocarpine - Wikipedia [en.wikipedia.org]
- 15. Signaling pathways involved in pilocarpine-induced mucin secretion in rat submandibular glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Intracellular signaling pathways involved in the regulation of gene expression by pilocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanisms of Pilocarpine‐Induced Nitric Oxide and Prostaglandin Production in Porcine Ciliary Muscle - PMC [pmc.ncbi.nlm.nih.gov]
